Angelol A
Übersicht
Beschreibung
Angelol A: Comprehensive Analysis
This compound is a coumarin compound that was isolated from the root of Angelica pubescens MAXIM., a plant belonging to the Umbelliferae family. The structure of this compound was revised during the course of research, which led to the identification of several related compounds, angelols B-H. These compounds are characterized by their prenylcoumarin structures, which include a 6-(1-acyloxy-2, 3-dihydroxy-3-methylbutyl)-7-methoxycoumarin framework . The absolute configurations of angelols A-H were determined through chemical, spectral, and X-ray analysis,
Wissenschaftliche Forschungsanwendungen
Metabolic Analysis in Traditional Medicine
Study : Systematic analysis of the metabolites of Angelol B by UPLC-Q-TOF-MS after oral administration to rats (Wan et al., 2019).
- Insight : This study provides a comprehensive analysis of the metabolites of Angelol B, a constituent related to Angelol A, in traditional Chinese medicine. It identifies new compounds and contributes to understanding Angelol B's metabolic pathways in vivo, which can be relevant for the study of this compound.
- Source : (Wan et al., 2019)
Pharmacokinetics and Transport
Study : [Absorption and transport of 6 coumarins isolated from the roots of Angelica pubescens f. biserrata in human Caco-2 cell monolayer model] (Yang et al., 2008).
- Insight : This research investigates the absorption and transepithelial transport of six coumarins, including this compound and Angelol B, in a Caco-2 cell monolayer model. It sheds light on the passive diffusion process of these compounds and suggests high absorption rates for this compound, which is critical for its effective utilization in therapeutic applications.
- Source : (Yang et al., 2008)
Isolation and Characterization
Study : A new coumarin from the stem of Angelica dahurica (Kwon et al., 2002).
- Insight : This study involves the isolation of new and known coumarins, including this compound, from the stem of Angelica dahurica. It contributes to the understanding of the chemical diversity and potential therapeutic properties of compounds like this compound.
- Source : (Kwon et al., 2002)
Inhibition of Prostate Specific Antigen
Study : Coumarins from Campylotropis hirtella (FRANCH.) SCHINDL. and their inhibitory activity on prostate-specific antigen secreted from LNCaP cells (Han et al., 2008).
- Insight : This research identifies coumarins, including Angelol M, a compound structurally related to this compound, for their ability to inhibit prostate-specific antigen (PSA) in prostate cancer cell lines. The findings are significant for understanding the therapeutic potential of this compound in prostate cancer.
- Source : (Han et al., 2008)
Synthesis and Biomimetics
Study : Total synthesis of angelone enabled by a remarkable biomimetic sequence (Tan et al., 2012).
- Insight : This study describes the biomimetic synthesis of angelone, a compound related to this compound, highlighting the potential for synthesizing similar compounds through bio-inspired strategies.
- Source : (Tan et al., 2012)
Inhibition of Cholinesterase
Study : Identification and characterisation of coumarins from the roots of Angelica dahurica and their inhibitory effects against cholinesterase (Seo et al., 2013).
- Insight : This research focuses on coumarins from Angelica dahurica roots, including this compound, and their ability to inhibit human acetylcholinesterase and butylcholinesterase. It provides valuable information on the potential use of this compound in managing conditions like Alzheimer's disease.
- Source : (Seo et al., 2013)
Wirkmechanismus
Target of Action
Unfortunately, the specific primary targets of Angelol A are not well-documented in the literature. This compound is a coumarin isolated from the roots of Angelica pubescens f. biserrata . Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mode of Action
As a coumarin, it is likely to interact with its targets via passive diffusion This process involves the compound crossing cell membranes to reach its intracellular targets, which is a common mechanism for many small molecule drugs
Pharmacokinetics
The pharmacokinetics of this compound have been studied using the human Caco-2 cell monolayer model, which is a well-established model for predicting the absorption and transport of orally administered drugs . The study found that the absorption and transport of this compound are dominated by passive diffusion . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYIOGFYYHKLA-PWZGUCPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.